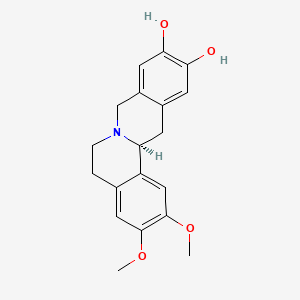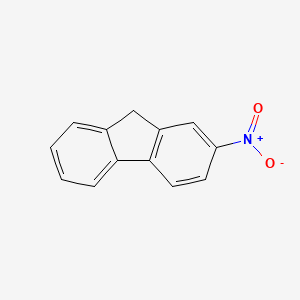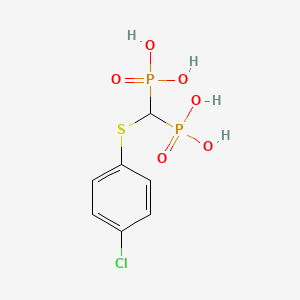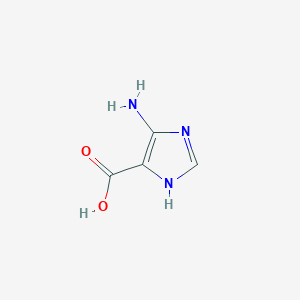
(5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
A study by Bogdanowicz et al. (2013) explored the synthesis of cyanopyridine derivatives, including compounds structurally related to (5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone. These compounds were evaluated for their antimicrobial activity against various bacteria, with some showing promising results (Bogdanowicz et al., 2013).
Challenges in Synthesis
Zhang et al. (2020) reported on the synthesis of heterocycles containing both piperidine and pyridine rings, addressing the challenges in efficiently synthesizing these compounds. Their research provides insights into the synthesis process of related compounds (Zhang et al., 2020).
Novel Method for Synthesis
Smaliy et al. (2011) proposed a novel method for synthesizing compounds like 3-(Pyrrolidin-1-yl)piperidine, which are significant in medicinal chemistry and could be structurally related to the compound (Smaliy et al., 2011).
Arylation of Azoles
Shevchuk et al. (2012) developed a method for preparing 3- and 4-(1H-azol-1-yl)piperidines by arylation of azoles with bromopyridines, relevant to the synthesis of compounds like (5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone (Shevchuk et al., 2012).
Pharmacological Evaluation
Tsuno et al. (2017) evaluated novel methanone derivatives, including compounds similar to (5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone, as TRPV4 antagonists for pain treatment (Tsuno et al., 2017).
Metabolism and Excretion Studies
Sharma et al. (2012) examined the disposition of a dipeptidyl peptidase IV inhibitor, structurally similar to the compound , in various species. This study provides insights into the metabolism and excretion pathways of such compounds (Sharma et al., 2012).
Antimicrobial Activity of Derivatives
Mallesha and Mohana (2014) synthesized methanone oxime derivatives and evaluated their antimicrobial activities, relevant to the study of similar compounds (Mallesha & Mohana, 2014).
Propriétés
Numéro CAS |
314241-44-5 |
|---|---|
Nom du produit |
(5-Bromopyridin-3-yl)(4-(pyrrolidin-1-yl)piperidin-1-yl)methanone |
Formule moléculaire |
C15H20BrN3O |
Poids moléculaire |
338.2428 |
Nom IUPAC |
(5-bromopyridin-3-yl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C15H20BrN3O/c16-13-9-12(10-17-11-13)15(20)19-7-3-14(4-8-19)18-5-1-2-6-18/h9-11,14H,1-8H2 |
Clé InChI |
CQERVFFAOOUFEQ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CN=C3)Br |
Apparence |
Pale orange-yellow solid |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
UNC669, UNC 669, UNC-669 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



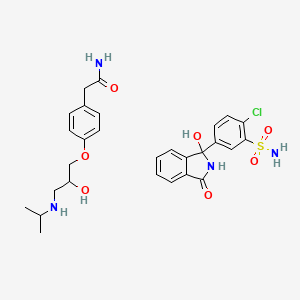
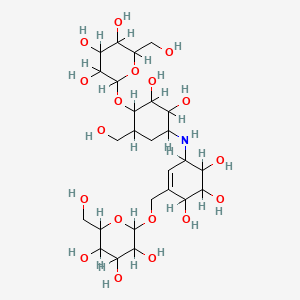
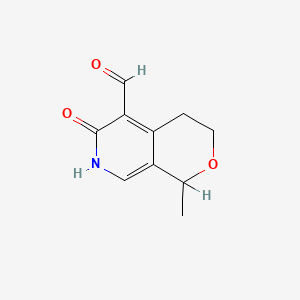
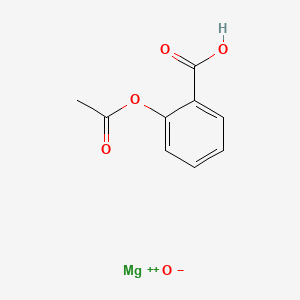
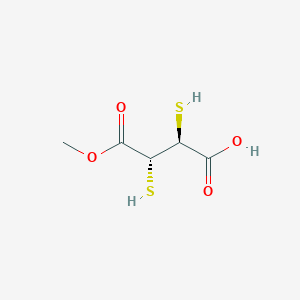
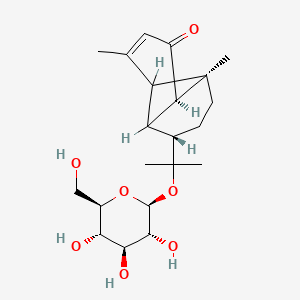
![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol](/img/structure/B1194845.png)
